Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 89901-03-1
VCID: VC2420599
InChI: InChI=1S/C14H11BrO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3
SMILES: COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
Molecular Formula: C14H11BrO2
Molecular Weight: 291.14 g/mol

Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

CAS No.: 89901-03-1

Cat. No.: VC2420599

Molecular Formula: C14H11BrO2

Molecular Weight: 291.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate - 89901-03-1

Specification

CAS No. 89901-03-1
Molecular Formula C14H11BrO2
Molecular Weight 291.14 g/mol
IUPAC Name methyl 4-(4-bromophenyl)benzoate
Standard InChI InChI=1S/C14H11BrO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3
Standard InChI Key JHNMJLKCONRGMK-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
Canonical SMILES COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br

Introduction

Chemical Properties and Structure

Molecular Structure and Physical Properties

Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate consists of two phenyl rings connected by a single carbon-carbon bond, forming the characteristic biphenyl backbone. The molecular formula C14H11BrO2 corresponds to a precise molecular weight of 291.14 g/mol . Under standard conditions, the compound typically appears as a white crystalline solid with physical properties largely influenced by its aromatic character and the presence of polar functional groups.

The bromine atom at the 4' position significantly influences the electronic distribution within the molecule due to its electronegativity and size. Similarly, the methyl carboxylate group (–COOCH3) at the 4 position introduces polarity and serves as an electron-withdrawing group, affecting the reactivity patterns of the aromatic system. These electronic effects create an asymmetrical distribution of electron density across the molecule, which has important implications for its chemical behavior.

The compound's solubility profile is characterized by limited water solubility but good solubility in common organic solvents such as chloroform, dichloromethane, and toluene. This solubility pattern is consistent with its moderately polar nature and predominant hydrophobic character contributed by the aromatic rings.

Synthesis Methods

Palladium-Catalyzed Cross-Coupling Reaction

The most efficient and widely employed method for synthesizing methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach typically utilizes methyl 4-iodobenzoate and 4-bromophenylboronic acid as starting materials . The synthetic pathway proceeds as follows:

4-bromobenzeneboronic acid (460 mg, 2.3 mmol) is added to a reaction mixture containing methyl 4-iodobenzoate (500 mg, 1.91 mmol), potassium carbonate (528 mg, 3.82 mmol), and (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride [(dppf)PdCl2] (140 mg, 0.19 mmol) in toluene (10 mL) . The reaction is conducted under nitrogen atmosphere at 90°C for 12 hours. Following completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography using a petroleum ether/ethyl acetate mixture (50:1 v/v) as the eluent, yielding the title compound as a white solid with an excellent yield of 93.62% (520 mg) .

The mechanism of this reaction involves several key steps: (i) oxidative addition of the aryl iodide to the palladium catalyst, (ii) transmetalation with the boronic acid, and (iii) reductive elimination to form the new carbon-carbon bond while regenerating the palladium catalyst. The high yield achieved through this method demonstrates its efficiency and practicality for preparing methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate.

Alternative Synthetic Approaches

While the palladium-catalyzed cross-coupling represents the most common approach, alternative synthetic routes to methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate exist. These may include:

  • Esterification of 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid: This approach involves the conversion of the corresponding carboxylic acid to the methyl ester using methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) or using reagents like dimethyl sulfate or diazomethane .

  • Direct functionalization of 4,4'-dibromobiphenyl: Selective mono-lithiation of 4,4'-dibromobiphenyl followed by reaction with methyl chloroformate could potentially yield the target compound, though this approach may face challenges related to selectivity.

  • Sequential cross-coupling: A stepwise approach involving the selective formation of the biphenyl system followed by introduction of the bromine and methyl carboxylate functionalities at the desired positions.

These alternative methods may be preferred in certain scenarios depending on the availability of starting materials, scale of synthesis, or specific requirements regarding reaction conditions and environmental considerations.

Applications and Uses

Synthetic Intermediate in Organic Synthesis

Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate serves primarily as a versatile synthetic intermediate in organic chemistry. The presence of both the bromine atom and the methyl carboxylate group provides two distinct reactive sites that can undergo selective transformations:

SupplierProduct NumberProduct DescriptionPurityPackage SizePrice (USD)
Sigma-Aldrich722308Methyl 4-(4-bromophenyl)benzoate95%1g$125.60
Toronto Research ChemicalsM295472Methyl 4'-Bromo-[1,1'-biphenyl]-4-carboxylateNot specified1g$180.00
Apollo ScientificOR52003Methyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate95%1g$182.00
SynQuest Laboratories2623-9-22Methyl 4'-bromo-[1,1'-biphenyl]-4-carboxylateNot specified1g$200.00
Biosynth CarbosynthFB331634'-Bromo-biphenyl-4-carboxylic acid methyl esterNot specified250mg$60.00

This price variation may reflect differences in purity, packaging specifications, or market positioning strategies of different suppliers . The relatively high cost per gram suggests that the compound is primarily utilized in research applications where high purity and small quantities are required rather than in large-scale industrial processes.

Raw Materials and Precursors

The synthesis of methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate typically requires the following raw materials and precursors:

  • Methyl 4-iodobenzoate: A key starting material in the palladium-catalyzed cross-coupling approach.

  • 4-Bromophenylboronic acid: The coupling partner providing the bromine-substituted phenyl ring.

  • Palladium catalysts: Typically (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride or similar complexes.

  • Base: Usually potassium carbonate or similar inorganic bases.

  • Solvents: Commonly toluene or other aprotic solvents suitable for cross-coupling reactions .

Alternative synthetic approaches may utilize different starting materials, such as 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid, 4'-bromo-[1,1'-biphenyl]-4-carboxaldehyde, or 4,4'-dibromobiphenyl . The availability and cost of these precursors can influence the preferred synthetic route in different contexts.

Structural Comparison with Related Compounds

Comparative Analysis with Biphenyl Derivatives

Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate shares structural similarities with various biphenyl derivatives but differs in specific aspects that influence its chemical behavior. The following table presents a comparative analysis of this compound with structurally related molecules:

CompoundChemical FormulaMolecular Weight (g/mol)Structural FeaturesDistinctive Properties
Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylateC14H11BrO2291.14Bromine at 4', methyl carboxylate at 4Dual functionality for diverse transformations
Methyl [1,1'-biphenyl]-4-carboxylateC14H12O2212.25No bromine substitutionLacks halogen functionality, limiting synthetic versatility
4'-Bromo-[1,1'-biphenyl]-4-carboxylic acidC13H9BrO2277.12Carboxylic acid instead of methyl esterHigher acidity, different solubility profile
4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylateC20H14BrClO3417.68Complex substitution pattern with multiple functional groupsForms interesting crystal structures with halogen···oxygen contacts
4'-Bromo-[1,1'-biphenyl]-4-carboxaldehydeC13H9BrO261.12Aldehyde instead of methyl esterDifferent reactivity profile, participates in condensation reactions

This comparison highlights how subtle structural modifications can significantly impact physical properties, reactivity patterns, and potential applications. The specific combination of functional groups in methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate provides a unique balance of reactivity that distinguishes it from related compounds .

Structure-Activity Relationships

The specific arrangement of functional groups in methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate influences its chemical reactivity and physical properties in several important ways:

  • The bromine atom at the 4' position acts as a potential leaving group in metal-catalyzed coupling reactions while also influencing the electronic properties of the attached phenyl ring through both inductive and resonance effects.

  • The methyl carboxylate group at the 4 position introduces electron-withdrawing character to the other phenyl ring, creating an electronic asymmetry across the biphenyl system that can direct the regioselectivity of certain reactions.

  • The para-para' substitution pattern maximizes the distance between the functional groups, minimizing steric interactions while allowing for effective conjugation across the biphenyl system.

  • The non-planar arrangement of the biphenyl rings affects the compound's ability to participate in π-π stacking interactions, influencing its behavior in supramolecular assemblies and crystal packing arrangements.

These structure-activity relationships provide valuable insights for designing derivatives with optimized properties for specific applications, whether in synthetic chemistry, pharmaceutical development, or materials science.

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